molecular formula C6H7BrN2 B1446947 4-Bromo-1-isopropenyl-1H-pyrazole CAS No. 1628214-20-9

4-Bromo-1-isopropenyl-1H-pyrazole

Cat. No.: B1446947
CAS No.: 1628214-20-9
M. Wt: 187.04 g/mol
InChI Key: CFGVKXKFBRQOHJ-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and an isopropenyl group at the 1-position of the pyrazole ring.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-isopropenyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase This enzyme is crucial in the metabolism of alcohols in the liver, and inhibition by this compound can affect the detoxification process

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cell behavior and function, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting liver alcohol dehydrogenase . This inhibition can lead to changes in gene expression and metabolic flux, affecting the overall metabolic state of the cell. The compound’s ability to bind to specific enzymes and proteins highlights its potential as a biochemical tool for studying enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including liver damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its role as an enzyme inhibitor affects the levels of metabolites and the overall metabolic state of the cell. The compound’s interactions with metabolic pathways make it a valuable tool for studying metabolic regulation and enzyme function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution within tissues can affect its biochemical activity and overall efficacy in experimental settings.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with isopropenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-isopropenyl-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

    4-Bromo-1-isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of an isopropenyl group.

    4-Bromo-1-methyl-1H-pyrazole: Contains a methyl group at the 1-position.

    4-Bromo-1-ethyl-1H-pyrazole: Contains an ethyl group at the 1-position.

Uniqueness: 4-Bromo-1-isopropenyl-1H-pyrazole is unique due to the presence of the isopropenyl group, which can impart different reactivity and biological activity compared to its analogs. The isopropenyl group can participate in additional chemical reactions, such as polymerization or cycloaddition, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1-prop-1-en-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-5(2)9-4-6(7)3-8-9/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGVKXKFBRQOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280587
Record name 4-Bromo-1-(1-methylethenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628214-20-9
Record name 4-Bromo-1-(1-methylethenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628214-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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